molecular formula C8H13ClF3NO2 B2468028 Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl CAS No. 2007924-97-0

Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl

Cat. No. B2468028
CAS RN: 2007924-97-0
M. Wt: 247.64
InChI Key: SOQCKSUYTCVIEI-RIHPBJNCSA-N
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Description

“Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl” is a chemical compound with the CAS Number: 2007924-97-0 . It has a molecular weight of 247.64 . The compound is also known as "methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 199.9±40.0 °C and a predicted density of 1.219±0.06 g/cm3 . Its pKa is predicted to be 7.82±0.10 .

Mechanism of Action

The mechanism of action of Methyl (Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl is not well understood. However, it is believed that the trifluoromethyl group attached to the piperidine ring makes it highly reactive and capable of forming strong interactions with biological molecules.
Biochemical and Physiological Effects:
Methyl (this compound)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anticonvulsant and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl (Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl is its high reactivity. This makes it useful in various synthetic applications. However, its high reactivity also makes it difficult to handle and store. It is also relatively expensive, which limits its use in some experiments.

Future Directions

There are several future directions for the use of Methyl (Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl in scientific research. One direction is the development of new synthetic methodologies that use this compound as a starting material. Another direction is the investigation of its potential as a drug candidate for various diseases. Finally, the development of new analytical methods for the detection and quantification of this compound in biological samples is also an area of future research.

Synthesis Methods

The synthesis of Methyl (Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl is a complex process that involves several steps. The first step is the synthesis of (this compound)-rel-5-(trifluoromethyl)piperidine-3-carboxylic acid. This is achieved by reacting (this compound)-rel-5-(trifluoromethyl)piperidine-3-carboxylic acid anhydride with an amine. The resulting product is then treated with methyl iodide to obtain Methyl (this compound)-rel-5-(trifluoromethyl)piperidine-3-carboxylate. Finally, this compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Scientific Research Applications

Methyl (Methyl (3R,5S)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl)-rel-5-(trifluoromethyl)piperidine-3-carboxylate HCl has been used in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a building block for the synthesis of complex molecules.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQCKSUYTCVIEI-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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